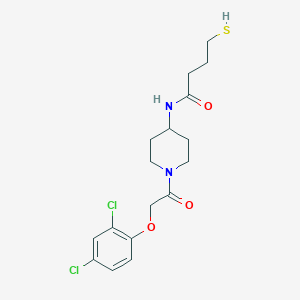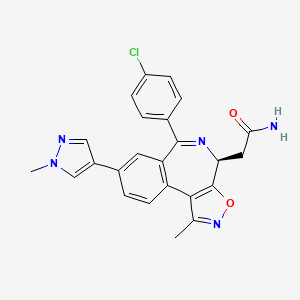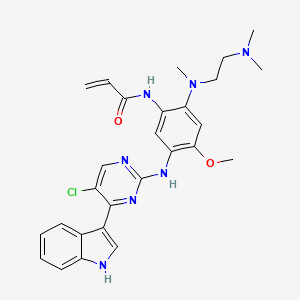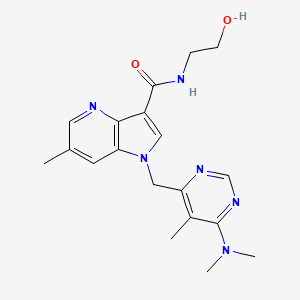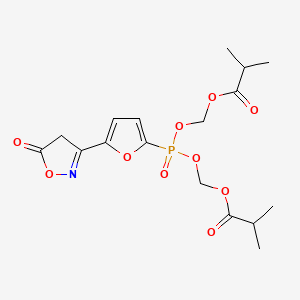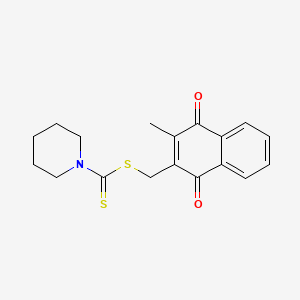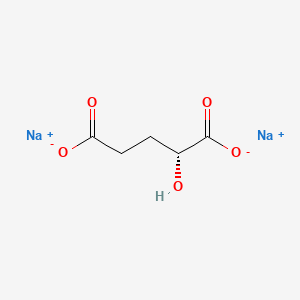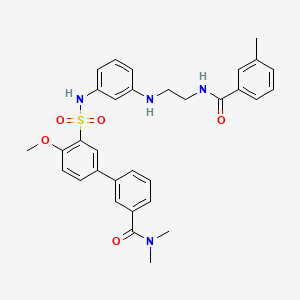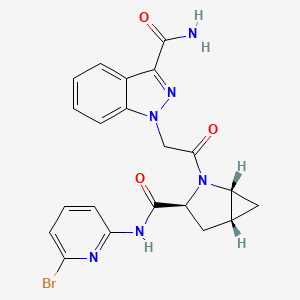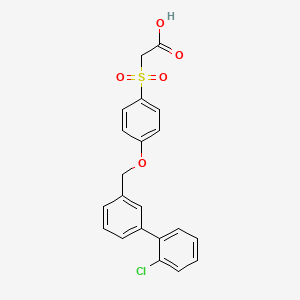
Methylsilanol acetylmethionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylsilanol acetylmethionate is a compound primarily used in cosmetic products. It functions as an antistatic agent, reducing electrostatic charges, and as a conditioning agent for both hair and skin. This compound helps maintain the skin in good condition and leaves hair easy to comb, supple, soft, and shiny .
Preparation Methods
The synthesis of methylsilanol acetylmethionate involves the reaction of methylsilanol with acetylmethionine. The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound. Industrial production methods often involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Methylsilanol acetylmethionate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Methylsilanol acetylmethionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds.
Biology: The compound is studied for its potential effects on cellular processes and its role in maintaining cell structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is widely used in the cosmetics industry for its conditioning properties and in the production of antistatic agents
Mechanism of Action
The mechanism of action of methylsilanol acetylmethionate involves its interaction with cellular components. It is believed to exert its effects by stabilizing cell membranes and enhancing the structural integrity of cells. The molecular targets include proteins and lipids within the cell membrane, and the pathways involved are related to cell signaling and structural maintenance .
Comparison with Similar Compounds
Methylsilanol acetylmethionate can be compared with other similar compounds such as:
Methylsilanol acetyltyrosine: Similar in structure but with different functional groups, leading to varied applications.
Methylsilanol acetylcysteine: Another related compound with distinct properties and uses.
Methylsilanol acetylserine: Differing in its amino acid component, which affects its chemical behavior and applications. The uniqueness of this compound lies in its specific combination of methylsilanol and acetylmethionine, which imparts unique conditioning and antistatic properties
Properties
CAS No. |
105883-43-0 |
|---|---|
Molecular Formula |
C8H17NO5SSi |
Molecular Weight |
267.38 g/mol |
IUPAC Name |
[dihydroxy(methyl)silyl] (2S)-2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C8H17NO5SSi/c1-6(10)9-7(4-5-15-2)8(11)14-16(3,12)13/h7,12-13H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
VXJKPSZEZMCROY-ZETCQYMHSA-N |
SMILES |
CSCC[C@@H](C(O[SiH](CO)CO)=O)NC(C)=O |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)O[Si](C)(O)O |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O[Si](C)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methylsilanol acetylmethionate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


